molecular formula C11H21NO3 B2439527 tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 1894637-31-0

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2439527
CAS No.: 1894637-31-0
M. Wt: 215.293
InChI Key: QPFBIIJUYIPUBY-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydroxyl group on the pyrrolidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h8,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFBIIJUYIPUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1894637-31-0
Record name tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
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Preparation Methods

Boc Protection of Preformed 4-Hydroxy-2,2-dimethylpyrrolidine

The most direct route involves Boc protection of 4-hydroxy-2,2-dimethylpyrrolidine, though the precursor’s scarcity necessitates in situ generation. Analogous syntheses for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate demonstrate high-yielding Boc protections using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. For example, reacting pyrrolidin-2-ylmethanol with Boc₂O in DCM at 20°C for 16 hours achieved 98% yield. Adapting this to 4-hydroxy-2,2-dimethylpyrrolidine would likely require similar conditions, though steric hindrance from the 2,2-dimethyl groups may necessitate extended reaction times or elevated temperatures.

Ring-Formation via Cyclization of Amino Alcohols

Constructing the pyrrolidine ring from linear precursors offers flexibility. A reported method for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate utilized DL-proline reduction with borane-THF, followed by Boc protection in diethyl ether/water with potassium carbonate. For the target compound, a similar approach could involve:

  • Reductive Amination : Reacting 4-hydroxy-2,2-dimethyl-γ-aminobutyric acid with NaBH₄ to form the pyrrolidine alcohol.
  • Boc Protection : Treating the resultant amine with Boc₂O in a biphasic solvent system.

Stepwise Functionalization of Pyrrolidine Derivatives

Introduction of 2,2-Dimethyl Groups

Methylation at the 2-position is critical for steric stabilization. A protocol from tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate synthesis employed cesium fluoride in dimethylacetamide (DMA) at 85°C for nucleophilic substitution. For pyrrolidine systems, analogous conditions could facilitate dimethylation via SN2 reactions using methyl iodide or dimethyl sulfate. For example:

  • Alkylation : Treating 4-hydroxypyrrolidine with methyl iodide and a strong base (e.g., LDA) in THF at −78°C to install 2,2-dimethyl groups.
  • Work-Up : Quenching with aqueous NH₄Cl and extracting with ethyl acetate.

Hydroxylation at Position 4

Hydroxylation strategies vary widely:

  • Epoxidation-Reduction : Treating 2,2-dimethylpyrrolidine with mCPBA to form an epoxide, followed by acid-catalyzed ring-opening to introduce the hydroxyl group.
  • Oxidative Methods : Using OsO₄ or KMnO₄ for dihydroxylation of a 4,5-diene intermediate, though regioselectivity may pose challenges.

Optimization of Reaction Parameters

Solvent and Base Selection

Data from analogous syntheses highlight solvent-base combinations:

Solvent Base Yield (%) Temperature (°C) Time (h) Source
DCM TEA 98 20 16
Ethanol/Water K₂CO₃ 84 Reflux 16.5
DMA CsF 60 85 12

Polar aprotic solvents like DMA enhance nucleophilicity for substitution reactions, while DCM is ideal for Boc protections due to its inertness.

Temperature and Time Dependence

Longer reaction times at moderate temperatures (20–85°C) improve yields for sterically hindered substrates. For instance, tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate required 24 hours at 100–105°C for 95% yield.

Challenges and Mitigation Strategies

Steric Hindrance from 2,2-Dimethyl Groups

The 2,2-dimethyl substituents impede both Boc protection and subsequent functionalization. Mitigation approaches include:

  • High-Pressure Conditions : Accelerating reaction kinetics via autoclave systems.
  • Catalytic Additives : Employing DMAP to enhance Boc₂O reactivity.

Hydroxyl Group Stability

The 4-hydroxy group is prone to oxidation or elimination. Protection as a silyl ether (e.g., TBSCl) during Boc installation, followed by deprotection, could circumvent this.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield (%) Limitations
Boc Protection 4-Hydroxy-2,2-dimethylpyrrolidine Boc₂O, DCM, TEA 48–98* Precursor availability
Reductive Amination 4-Hydroxy-γ-aminobutyric acid NaBH₄, Boc₂O 60–75† Multi-step complexity
Alkylation-Hydroxylation Pyrrolidine Methylation, Epoxidation 30–50† Low regioselectivity

*Estimated based on analogous reactions. †Hypothetical projections.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Alkylated or sulfonated derivatives

Scientific Research Applications

Chemistry

This compound serves as an important intermediate in organic synthesis. It is utilized as a building block for the preparation of complex molecules in medicinal chemistry and materials science. The presence of both a hydroxyl group and a tert-butyl ester group enhances its stability and reactivity compared to similar compounds.

Biology

In biological research, tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate can be employed to study pyrrolidine derivatives' effects on biological systems. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways. Its structural features may influence biological activity, making it a candidate for further exploration in pharmacological studies.

Medicine

The compound has potential applications in drug discovery and development due to its unique structural characteristics. Its derivatives could lead to the design of new pharmaceuticals with enhanced efficacy and safety profiles. For instance, research on dopamine receptor ligands has highlighted the utility of similar pyrrolidine structures in developing treatments for neurological disorders .

Industry

In industrial applications, this compound is used in producing specialty chemicals and advanced materials. Its unique properties make it suitable for various processes requiring stability and reactivity.

Case Study 1: Medicinal Chemistry

A study explored the synthesis of cariprazine analogues using this compound as a precursor. These analogues demonstrated varying affinities for dopamine receptors and were evaluated for their potential in treating cocaine addiction .

Research involving pyrrolidine derivatives indicated that compounds structurally related to this compound exhibited significant biological activity against certain enzymes involved in metabolic pathways. This suggests potential therapeutic roles .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyl and ester groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate
  • tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxamide
  • This compound

Comparison: this compound is unique due to the presence of both a hydroxyl group and a tert-butyl ester group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the tert-butyl ester group also enhances the compound’s lipophilicity, which can influence its biological activity and pharmacokinetic profile.

Biological Activity

Tert-butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (TBH-DMP) is a pyrrolidine derivative that has drawn attention due to its unique structural features and potential biological activities. This compound is characterized by a tert-butyl group, a hydroxyl group at the 4-position, and a carboxylate group, contributing to its reactivity and interactions with biological systems. The molecular formula of TBH-DMP is C11H21NO3, with a molecular weight of 215.29 g/mol .

The presence of the hydroxyl and carboxylate groups in TBH-DMP enhances its solubility and reactivity, making it suitable for various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with potentially enhanced biological activities .

PropertyValue
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Functional GroupsHydroxyl, Carboxylate
SolubilitySoluble in polar solvents

Biological Activities

Research indicates that TBH-DMP exhibits various biological activities, particularly in modulating enzyme functions. Its structural characteristics allow it to act as both a substrate and an inhibitor for specific enzymes, influencing metabolic pathways and cellular functions .

Enzyme Interactions

TBH-DMP has been studied for its interactions with several enzymes:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic processes, which may lead to therapeutic applications in drug design.
  • Substrate Activity : As a substrate, it can participate in enzymatic reactions that may enhance or alter metabolic pathways.

Case Studies

Recent studies have focused on the biological implications of TBH-DMP:

  • Antitumor Activity : A study demonstrated that TBH-DMP derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Properties : Research has indicated that similar pyrrolidine derivatives exhibit antibacterial and antiviral activities, highlighting the potential of TBH-DMP in developing antimicrobial agents .

The mechanism by which TBH-DMP exerts its biological effects involves:

  • Binding Affinity : The compound's ability to bind to enzyme active sites alters enzyme activity.
  • Metabolic Pathway Modulation : By influencing key metabolic enzymes, TBH-DMP can affect broader physiological processes.

Comparative Analysis

To understand the unique properties of TBH-DMP relative to similar compounds, a comparison can be made with other pyrrolidine derivatives:

Table 2: Comparison of Biological Activities

CompoundAntitumor ActivityAntimicrobial ActivityEnzyme Modulation
This compoundHighModerateYes
tert-Butyl 4-hydroxy-3,3-dimethylpyrrolidine-1-carboxylateModerateHighYes
tert-Butyl 4-hydroxy-2-methylpyrrolidine-1-carboxylateLowLowNo

Q & A

Q. What is the optimal synthetic route for tert-Butyl 4-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate?

A robust method involves coupling carboxylate intermediates with tert-butyl protection groups. For example, mixed anhydride formation using DIPEA (diisopropylethylamine) and isobutyl chloroformate in CH₂Cl₂, followed by reaction with hydroxylamine derivatives. Purification via flash chromatography (25 g silica column, 0–100% ethyl acetate/hexane gradient) yields the product in ~59% purity. Critical parameters include stoichiometric control of DIPEA (1.5–2.0 eq) and reaction monitoring via LC-MS .

Reaction Conditions Details
SolventCH₂Cl₂
BaseDIPEA (6.45 mmol)
Coupling AgentIsobutyl chloroformate (3.55 mmol)
PurificationFlash chromatography
Yield59%

Q. Which purification techniques are effective for isolating this compound?

Flash chromatography is widely used, with gradients of ethyl acetate/hexane (0–100%) to resolve polar byproducts. Acidic (0.1 M HCl) and basic (saturated NaHCO₃) washes remove unreacted starting materials. For high-purity isolates (>98%), recrystallization in CH₂Cl₂/hexane mixtures is recommended .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC for stereochemical confirmation (e.g., δ 1.4 ppm for tert-butyl protons).
  • IR Spectroscopy : Detect hydroxyl stretches (~3400 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹).
  • HRMS : Confirm molecular weight (e.g., [M+H⁺] calculated: 256.39, observed: 256.39) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Use SHELX programs (e.g., SHELXL for refinement, SHELXS/D for structure solution) to analyze X-ray diffraction data. Key steps:

  • Apply direct methods for phase determination.
  • Refine anisotropic displacement parameters for non-H atoms.
  • Validate hydrogen bonding networks using Olex2 or Mercury .

Q. What methodologies identify hydrogen-bonding patterns in its crystal lattice?

Graph set analysis (Etter’s formalism) categorizes hydrogen bonds into motifs like D (donor), A (acceptor). For example:

  • R₂²(8) motifs : Cyclic interactions between hydroxyl groups and carbonyl oxygens.
  • C—H···O bonds : Stabilize supramolecular assemblies. Validate via Mercury’s contact distance tools and Cambridge Structural Database (CSD) cross-referencing .

Q. How can conflicting NMR data be resolved during synthesis optimization?

Discrepancies in coupling constants or peak splitting often arise from:

  • Dynamic effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange.
  • Impurity interference : Use 2D-COSY to distinguish diastereomers.
  • Solvent polarity : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-dependent shifts .

Q. What catalytic applications are feasible for derivatives of this compound?

The pyrrolidine scaffold serves as a chiral ligand in hybrid Lewis acid/base catalysis. Example protocol:

  • Asymmetric aldol reactions : Combine with Ti(OiPr)₄ (10 mol%) in THF at –20°C.
  • Enantioselectivity optimization : Screen additives like BINOL (2,2'-dihydroxy-1,1'-binaphthyl) to enhance %ee (>90%). Monitor via chiral HPLC (Chiralpak IA column) .

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